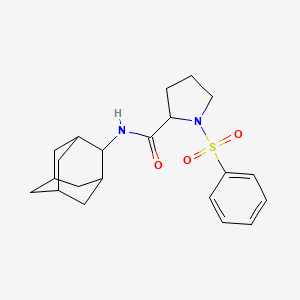
N-2-adamantyl-1-(phenylsulfonyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE: is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound consists of an adamantane moiety, a benzenesulfonyl group, and a pyrrolidine-2-carboxamide framework. These structural components contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the adamantane derivative, the introduction of the benzenesulfonyl group, and the construction of the pyrrolidine-2-carboxamide moiety. Commonly used synthetic routes include:
Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group, which can further react with other components.
Introduction of Benzenesulfonyl Group: The functionalized adamantane derivative is reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the benzenesulfonyl-adamantane intermediate.
Construction of Pyrrolidine-2-Carboxamide Moiety: The benzenesulfonyl-adamantane intermediate is then reacted with pyrrolidine-2-carboxylic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Pathway Involvement: The compound may influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXYLIC ACID: Differing by the presence of a carboxylic acid group instead of a carboxamide group.
N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-THIOCARBOXAMIDE: Differing by the presence of a thiocarboxamide group instead of a carboxamide group.
N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXYLATE: Differing by the presence of a carboxylate group instead of a carboxamide group.
These comparisons highlight the structural variations and potential differences in chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H28N2O3S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(2-adamantyl)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H28N2O3S/c24-21(22-20-16-10-14-9-15(12-16)13-17(20)11-14)19-7-4-8-23(19)27(25,26)18-5-2-1-3-6-18/h1-3,5-6,14-17,19-20H,4,7-13H2,(H,22,24) |
InChI Key |
DTVHLZYTZZCTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3C4CC5CC(C4)CC3C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















